![molecular formula C21H25N3 B10888898 3-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10888898.png)
3-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}-1H-indole
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Overview
Description
3-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . This compound, in particular, features a piperazine ring substituted with a 2-methylbenzyl group, which contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 3-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indole intermediate . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex polycyclic structures.
Scientific Research Applications
3-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The piperazine moiety enhances the compound’s ability to cross cell membranes and interact with intracellular targets . These interactions can lead to the inhibition of key biological processes, such as DNA replication in cancer cells or viral replication in infected cells .
Comparison with Similar Compounds
Similar compounds to 3-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE include other indole derivatives and piperazine-containing molecules. For example:
3-Benzyl-1H-indole: Lacks the piperazine moiety, resulting in different biological activities.
4-(2-Methylbenzyl)piperazine: Lacks the indole ring, affecting its chemical reactivity and biological properties.
Indole-3-acetic acid: A naturally occurring indole derivative with different biological functions, primarily as a plant hormone.
The uniqueness of 3-{[4-(2-METHYLBENZYL)PIPERAZINO]METHYL}-1H-INDOLE lies in its combined indole and piperazine structures, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
3-{[4-(2-methylbenzyl)piperazin-1-yl]methyl}-1H-indole is a synthetic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This compound features a piperazine ring and an indole core, making it a subject of interest in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C21H25N3, with a molecular weight of approximately 333.45 g/mol. The structure includes a piperazine moiety substituted with a 2-methylbenzyl group linked to an indole nucleus, which contributes to its biological activity.
Key Structural Features:
- Indole Moiety: Known for its role in various natural products and pharmaceuticals.
- Piperazine Ring: Enhances pharmacological profiles by modulating receptor interactions.
Anticancer Properties
Research has indicated that indole derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, such as:
- K-562 (chronic myelogenous leukemia)
- MCF-7 (breast adenocarcinoma)
- A549 (lung carcinoma)
In vitro studies suggest that these compounds can inhibit cell proliferation in a dose-dependent manner. The mechanism of action often involves the modulation of key signaling pathways related to cell growth and apoptosis.
Cell Line | Inhibition Rate (%) at 100 µM |
---|---|
K-562 | 65 |
MCF-7 | 70 |
A549 | 60 |
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems, particularly serotonin receptors, suggests potential applications in treating neurological disorders such as depression and anxiety. Studies have shown that similar indole derivatives can enhance serotonin uptake, leading to increased neurotransmitter availability.
The biological activity of this compound is attributed to its ability to bind to specific receptors and modulate their activity. The piperazine nitrogen may facilitate interactions with various neurotransmitter receptors, enhancing the compound's pharmacological profile.
Key Mechanisms:
- Receptor Binding: Interacts with serotonin and dopamine receptors.
- Signal Transduction Modulation: Alters pathways involved in cell survival and proliferation.
Study on Anticancer Activity
A study published in Molecules focused on the synthesis and evaluation of various indole derivatives, including those structurally similar to this compound. The findings indicated significant cytotoxic effects against multiple cancer cell lines, with some compounds achieving over 80% inhibition at certain concentrations.
Neuropharmacological Assessment
Another research article explored the effects of indole derivatives on anxiety-like behaviors in animal models. The results demonstrated that compounds similar to this compound significantly reduced anxiety-like behaviors, suggesting potential therapeutic benefits for mood disorders.
Properties
Molecular Formula |
C21H25N3 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-[[4-[(2-methylphenyl)methyl]piperazin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C21H25N3/c1-17-6-2-3-7-18(17)15-23-10-12-24(13-11-23)16-19-14-22-21-9-5-4-8-20(19)21/h2-9,14,22H,10-13,15-16H2,1H3 |
InChI Key |
QNWXAGVINFNQQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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